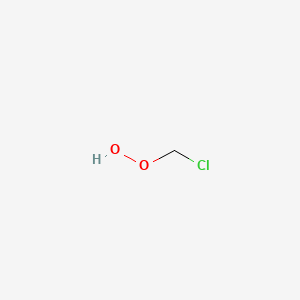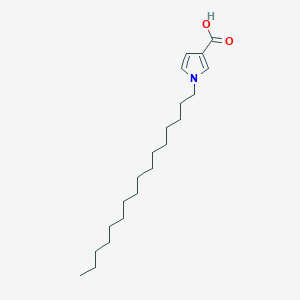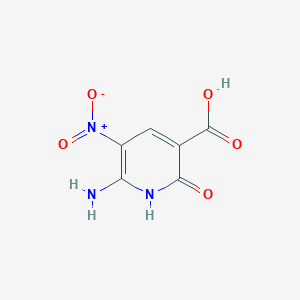![molecular formula C6H14O6Si B14287422 2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) CAS No. 137608-91-4](/img/structure/B14287422.png)
2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilolane ring, which is a five-membered ring containing silicon, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of a silicon-containing precursor with diols. One common method is the reaction of dichlorodimethylsilane with ethylene glycol under controlled conditions. The reaction proceeds through the formation of intermediate siloxane bonds, which then cyclize to form the dioxasilolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
科学的研究の応用
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of silicone-based materials and coatings.
作用機序
The mechanism by which 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves the interaction of the silicon atom with various molecular targets. The dioxasilolane ring provides stability and reactivity, allowing the compound to participate in various chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-[1,2-Ethanediylbis(oxy)]di(ethan-1-ol): This compound has a similar structure but lacks the silicon atom.
2,2-Dimethyl-1,3,2-dioxasilinan-5-ol: Another organosilicon compound with a different ring structure.
Uniqueness
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is unique due to the presence of the dioxasilolane ring, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
特性
| 137608-91-4 | |
分子式 |
C6H14O6Si |
分子量 |
210.26 g/mol |
IUPAC名 |
2-[[2-(2-hydroxyethoxy)-1,3,2-dioxasilolan-2-yl]oxy]ethanol |
InChI |
InChI=1S/C6H14O6Si/c7-1-3-9-13(10-4-2-8)11-5-6-12-13/h7-8H,1-6H2 |
InChIキー |
RZOQRHIBIJLLOU-UHFFFAOYSA-N |
正規SMILES |
C1CO[Si](O1)(OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)


![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)

